5-Chloro-3-fluorobenzene-1,2-diamine
Overview
Description
5-Chloro-3-fluorobenzene-1,2-diamine, also known as CFBD, is a chemical compound that has found wide applications in different industries. It has the molecular formula C6H6ClFN2 .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with chlorine and fluorine substituents, and two amine groups . The InChI code is 1S/C6H6ClFN2/c7-4-1-3(8)2-5(9)6(4)10/h1-2H,9-10H2 .Physical and Chemical Properties Analysis
This compound has a molecular weight of 160.58 g/mol . It has two hydrogen bond donors and three hydrogen bond acceptors . The exact mass and monoisotopic mass are 160.0203541 g/mol . The topological polar surface area is 52 Ų .Scientific Research Applications
Spectroscopic Analysis and Material Characterization
5-Chloro-3-fluorobenzene-1,2-diamine and its derivatives are often studied for their spectroscopic properties. For instance, Ilango et al. (2008) investigated 2-chloro-1,3-dibromo-5-fluorobenzene using FTIR and Raman spectroscopy, providing insights into its vibrational characteristics (Ilango, Arivazhagan, Prince, & Balachandranb, 2008). Similarly, Onda et al. (1994) reinvestigated the microwave spectrum of 1-chloro-3-fluorobenzene, contributing to the understanding of its molecular structure and properties (Onda, Odaka, Miyazaki, Mori, Yamaguchi, & Niide, 1994).
Synthesis and Properties of Fluorinated Polyimides
Fluorinated polyimides synthesized using derivatives of this compound have been a subject of research. Yang et al. (2004) synthesized fluorinated polyimides from diamine monomers and analyzed their inherent viscosities, solubility, and thermal properties, indicating potential applications in materials science (Yang & Hsiao, 2004).
Chemical Synthesis and Reactions
Research has been conducted on the chemical synthesis and reactions involving compounds related to this compound. For example, Mongin and Schlosser (1996) explored the regioselective ortho-lithiation of chloro and bromo substituted fluoroarenes, which is significant in organic synthesis (Mongin & Schlosser, 1996).
Electrochemical Studies
Studies like those by Horio et al. (1996) have delved into the electrochemical aspects of halobenzenes, including fluorination processes, which are critical in understanding the electrochemical behavior of such compounds (Horio, Momota, Kato, Morita, & Matsuda, 1996).
Organometallic Chemistry
The use of partially fluorinated benzenes, including derivatives of this compound, in organometallic chemistry has been investigated. Pike et al. (2017) discussed the role of fluorobenzenes in organometallic chemistry and transition-metal-based catalysis (Pike, Crimmin, & Chaplin, 2017).
Mechanism of Action
Target of Action
Benzene derivatives are known to interact with various biological targets depending on their functional groups .
Mode of Action
Benzene derivatives typically undergo electrophilic aromatic substitution reactions . In these reactions, the electron-rich aromatic ring attacks an electrophile, forming a sigma bond and generating a positively charged intermediate. This intermediate then loses a proton, restoring aromaticity .
Pharmacokinetics
The compound’s molecular weight (16058) suggests it may have suitable bioavailability, as compounds with a molecular weight under 500 are generally well-absorbed .
Properties
IUPAC Name |
5-chloro-3-fluorobenzene-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClFN2/c7-3-1-4(8)6(10)5(9)2-3/h1-2H,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSIHTVJIAVTOOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)N)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80729323 | |
Record name | 5-Chloro-3-fluorobenzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80729323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1106717-48-9 | |
Record name | 5-Chloro-3-fluorobenzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80729323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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